

Application Notes: 5-Ethyl-2,3-dimethyloctane in Advanced Lubricant Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethyl-2,3-dimethyloctane**

Cat. No.: **B14537404**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of enhanced lubricant performance, branched alkanes are of significant interest due to their unique molecular architecture. Unlike their linear counterparts, the irregular, three-dimensional structures of branched alkanes inhibit the formation of highly ordered, crystalline layers under high pressure.^[1] This disruption of molecular packing leads to a lower shear strength and, consequently, a reduced coefficient of friction, making them valuable components in advanced lubricant formulations.^[1] **5-Ethyl-2,3-dimethyloctane**, a C12 branched alkane, is a candidate for inclusion in synthetic and semi-synthetic lubricant base oils to improve tribological properties. These notes provide an overview of its potential application, relevant testing protocols, and a framework for its evaluation.

Physicochemical Properties

The fundamental properties of **5-Ethyl-2,3-dimethyloctane** are summarized below. These characteristics are foundational to its behavior as a lubricant base stock or additive.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆	PubChem
Molecular Weight	170.33 g/mol	[2]
IUPAC Name	5-ethyl-2,3-dimethyloctane	[2]
CAS Number	62184-01-4	[2]
Computed XLogP3	5.8	[2]
Topological Polar Surface Area	0 Å ²	[2]

Performance in Lubricant Formulations (Representative Data)

While specific performance data for **5-Ethyl-2,3-dimethyloctane** is not extensively published, the following table presents representative data for a hypothetical lubricant formulation containing it as a component. This data is intended for illustrative purposes to guide researchers in their evaluation.

Performance Metric	Test Method	Representative Value (Formulation with 5-Ethyl- 2,3-dimethyloctane)
Kinematic Viscosity @ 40°C	ASTM D445	46 cSt
Kinematic Viscosity @ 100°C	ASTM D445	8.5 cSt
Viscosity Index	ASTM D2270	170
Pour Point	ASTM D97	-45°C
Flash Point (COC)	ASTM D92	220°C
Oxidation Stability (RPVOT)	ASTM D2272	400 minutes
Four-Ball Wear Scar (40kg, 75°C, 1200rpm, 1hr)	ASTM D4172	0.40 mm
Coefficient of Friction (Pin-on- Disk)	ASTM G99	0.08

Experimental Protocols

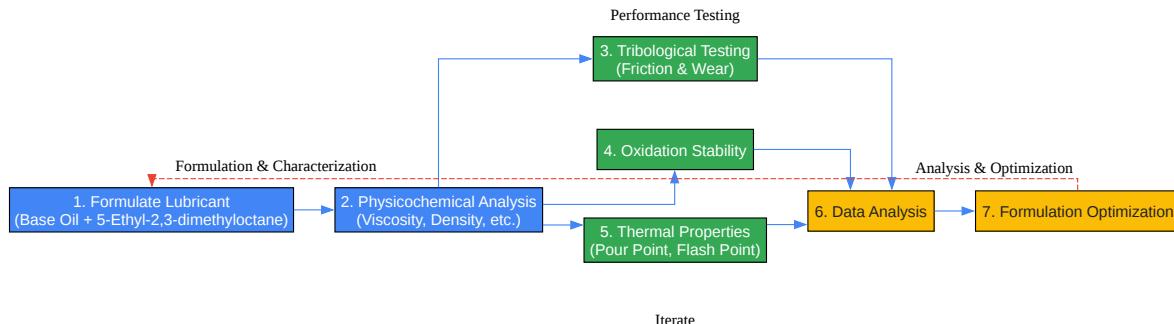
Rigorous testing is essential to validate the performance of any new lubricant component.[\[3\]](#)

The following are detailed methodologies for key experiments.

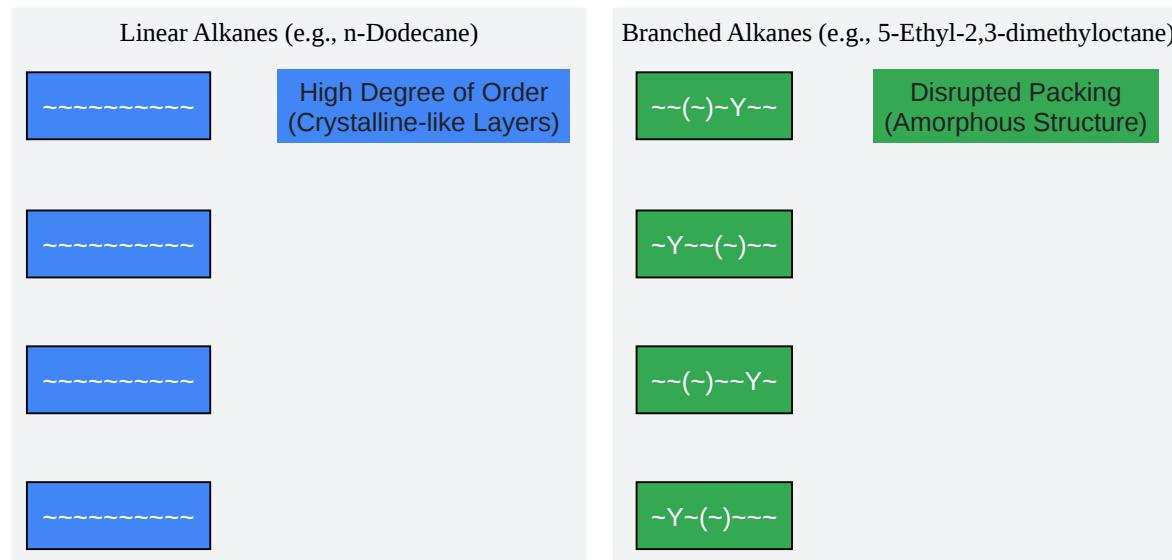
Protocol 1: Determination of Kinematic Viscosity (ASTM D445)

- Objective: To measure the kinematic viscosity of the lubricant, which is a fundamental property indicating its resistance to flow.[\[3\]](#)[\[4\]](#)
- Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.
- Procedure:
 1. Select a viscometer tube appropriate for the expected viscosity range.
 2. Charge the viscometer with the sample lubricant, ensuring it is free of air bubbles.

3. Place the viscometer in a constant temperature bath set to the desired temperature (e.g., 40°C or 100°C) and allow it to equilibrate for at least 30 minutes.
4. Using suction, draw the liquid up through the capillary to a point above the upper timing mark.
5. Release the suction and measure the time it takes for the leading edge of the meniscus to pass from the upper to the lower timing mark.
6. Repeat the measurement at least twice. The flow times should be within agreement.
7. Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.


Protocol 2: Determination of Pour Point (ASTM D97)

- Objective: To determine the lowest temperature at which a lubricant will continue to flow.[\[4\]](#)
- Apparatus: Test jar, thermometer, cooling bath.
- Procedure:
 1. Pour the sample into the test jar to the marked level.
 2. Bring the sample to a temperature of at least 9°C above the expected pour point.
 3. Insert the thermometer and place the jar in the cooling bath.
 4. At each thermometer reading that is a multiple of 3°C, remove the jar and tilt it to ascertain whether there is movement of the oil.
 5. The test is complete when the oil shows no movement when the jar is held horizontally for 5 seconds.
 6. The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.


Protocol 3: Evaluation of Wear and Friction (ASTM D5182)

- Objective: To assess the anti-wear and friction-reducing properties of the lubricant under controlled conditions.[4]
- Apparatus: Four-ball wear tester, steel balls, microscope for wear scar measurement.
- Procedure:
 1. Clean the test balls and the test cup thoroughly with a suitable solvent.
 2. Assemble the four-ball test configuration with three stationary balls in the cup and one rotating ball on the spindle.
 3. Add the sample lubricant to the test cup, ensuring the stationary balls are fully submerged.
 4. Apply the specified load and begin rotating the top ball at the specified speed and temperature for the designated duration.
 5. After the test, disassemble the apparatus, clean the stationary balls, and measure the diameter of the wear scars on each of the three balls using a microscope.
 6. Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear performance.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating a new lubricant additive.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 5-Ethyl-2,3-dimethyloctane | C12H26 | CID 53428960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. How to Determine the Quality of a Lubricant Additive [machinerylubrication.com]
- To cite this document: BenchChem. [Application Notes: 5-Ethyl-2,3-dimethyloctane in Advanced Lubricant Formulations]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b14537404#5-ethyl-2-3-dimethyloctane-as-a-component-in-lubricant-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com